3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O4/c1-15-18-6-7-20(28)19(14-26-10-8-25(9-11-26)12-13-27)22(18)30-23(29)21(15)16-2-4-17(24)5-3-16/h2-7,27-28H,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHWYWVABSFBEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)CCO)O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds with a similar structure, such as indole derivatives, bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
This interaction could potentially lead to the inhibition or activation of these pathways, resulting in the observed biological effects.
Biochemical Pathways
For example, indole derivatives have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Analysis
Cellular Effects
The cellular effects of 3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2H-chromen-2-one Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of This compound It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
The metabolic pathways involving This compound It’s possible that it interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels.
Biological Activity
The compound 3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2H-chromen-2-one is a synthetic derivative belonging to the class of chromenone compounds. This article explores its biological activities, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈ClN₃O₃
- Molecular Weight : 367.81 g/mol
The compound features a chromenone core, which is known for various biological activities, enhanced by the presence of piperazine and hydroxy groups.
Anticancer Activity
Research indicates that derivatives of chromenones exhibit significant anticancer properties. A study focusing on similar compounds demonstrated that chromenone derivatives could inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. A related study synthesized piperazine-containing compounds that exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymes.
Enzyme Inhibition
The compound's structural components suggest potential for enzyme inhibition, particularly acetylcholinesterase (AChE) and urease. Inhibition of AChE is crucial for treating neurodegenerative diseases such as Alzheimer's. Studies have shown that similar compounds can effectively inhibit AChE, thus warranting further investigation into this compound's efficacy.
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : Chromenone derivatives can activate apoptotic pathways in cancer cells.
- Enzyme Interaction : The piperazine moiety enhances binding affinity to target enzymes, leading to effective inhibition.
- Membrane Disruption : Antimicrobial activity may result from the ability to disrupt bacterial membranes.
Case Studies
- Anticancer Efficacy Study : A study on a related chromenone demonstrated significant cytotoxicity against human breast cancer cells with mechanisms involving apoptosis and cell cycle arrest. The study highlighted the importance of substituents in enhancing anticancer activity.
- Antimicrobial Screening : Another research project synthesized a series of piperazine derivatives, including those structurally similar to the target compound. These were tested against various pathogens, showing promising results that support further exploration into their therapeutic potential.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Chromen-2-one Derivatives
Notes:
- Position 3 variations : Replacement of the 4-chlorophenyl group with benzothiazole (e.g., benzothiazol-2-yl) or bromophenyl-thiazole enhances π-π stacking with biological targets, as seen in G-quadruplex DNA binding .
- Piperazine modifications : The 2-hydroxyethyl group in the target compound improves solubility compared to ethyl or methyl substituents (e.g., in ), which may reduce polarity .
Anticancer Potential
- Target Compound: Exhibits nanomolar affinity for parallel-stranded G-quadruplex DNA (d(TGGGGT)₄), with a proposed "hopping" binding mechanism that involves groove interactions .
- Benzothiazole Analog : Shows enhanced anticancer activity (IC₅₀ < 1 μM in vitro) due to the electron-deficient benzothiazole moiety, which stabilizes ligand-DNA interactions .
- 4-Bromophenyl-thiazole Derivative : Higher lipophilicity (logP > 3) from the bromine atom correlates with improved blood-brain barrier penetration in preclinical models .
Kinase Inhibition
- H3R Antagonism : Derivatives like 7-hydroxy-8-[(4-(2-hydroxyethyl)piperazin-1-yl)methyl]-3-(4-methoxyphenyl)-4H-chromen-4-one (compound 2s ) exhibit histamine H3 receptor antagonism (Ki = 12 nM), linked to the methoxyphenyl group’s electron-donating effects .
Computational and Spectroscopic Insights
- DFT Studies: The 4-methylpiperazinylmethyl analog (C₂₂H₂₃N₂O₄) was optimized using B3LYP/6-311G(d,p), revealing a planar chromenone core with a twisted piperazine ring, favoring hydrophobic interactions .
- NMR Data : The target compound’s ¹H NMR (DMSO-d₆) shows a singlet at δ 8.35 for the C7-OH proton, distinct from analogs with electron-withdrawing substituents (e.g., trifluoromethyl at δ 8.76) .
Q & A
Q. How can synthetic scalability be improved without compromising yield?
- Flow Chemistry : Implement continuous flow reactors for piperazine functionalization, reducing reaction time by 50% compared to batch methods .
- Catalyst Optimization : Screen Pd/C or Ni catalysts for coupling steps to enhance turnover number (TON) .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and automate endpoint detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
